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Compound of Interest

Compound Name:
2-Benzyl-2-dimethylamino-1-(4-

morpholinophenyl)-1-butanone

Cat. No.: B048418 Get Quote

This technical guide provides a comprehensive overview of the photoinitiator Irgacure 369,

intended for researchers, scientists, and professionals in drug development and related fields.

It covers the historical development, chemical properties, synthesis, mechanism of action, and

diverse applications of this widely used compound.

Introduction and Historical Context
Irgacure 369, chemically known as 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-

butanone-1, is a highly efficient Type I photoinitiator for radical polymerization.[1][2] Its

development can be traced back to the pioneering work of Ciba Specialty Chemicals (now part

of BASF) in the field of UV-curing technology, which began in the 1970s with the introduction of

the first commercial photoinitiators.[2] The emergence of α-amino ketones as a significant class

of photoinitiators in the 1980s marked a pivotal advancement, offering improved absorption

characteristics and radical generation efficiency.[1]

Patented by Ciba in 1991, Irgacure 369 was the result of systematic structure-activity

relationship studies focused on morpholine derivatives.[1] Researchers successfully optimized

the molecular structure to balance the electron-donating properties of the dimethylamino group

with the stabilizing effect of the morpholinophenyl moiety, leading to exceptional photoinitiation

rates in acrylate-based systems.[1] Initially commercialized in the early 2000s, its primary

applications were in the graphic arts industry.[1] However, its superior performance
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characteristics, particularly in pigmented systems, led to its rapid adoption in a broader range of

applications, including industrial coatings and electronics.[1][3]

Physicochemical and Spectroscopic Properties
Irgacure 369 is a slightly yellow, odorless, crystalline powder.[4][5] Key physical and chemical

properties are summarized in the table below.

Property Value Reference

Chemical Name

2-Benzyl-2-dimethylamino-1-

(4-morpholinophenyl)-

butanone-1

[4]

CAS Number 119313-12-1 [4]

Molecular Formula C₂₃H₃₀N₂O₂ [6]

Molecular Weight 366.5 g/mol [6][7]

Melting Point 110-119 °C [8]

Appearance Yellowish powder [8]

Solubility:

Irgacure 369 exhibits good solubility in a variety of common organic solvents and monomers,

which facilitates its incorporation into diverse formulations.

Solvent
Solubility ( g/100 g
solution at 20°C)

Reference

Acetone 17 [4]

Butyl Acetate 11 [4]

Toluene 27 [4]

Hexanedioldiacrylate (HDDA) 5 [4]

UV Absorption Spectrum:
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The UV absorption spectrum of Irgacure 369 is a critical characteristic that dictates its

efficiency in capturing light energy to initiate polymerization.

Wavelength (nm)
Molar Extinction Coefficient (ε) in
Acetonitrile

232 ~41,000

321 ~27,000

Note: The molar extinction coefficients are estimated from the provided absorption spectrum in

the Ciba technical datasheet.

Mechanism of Photoinitiation
Irgacure 369 is a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage (α-

cleavage) upon absorption of UV radiation to generate free radicals.[1] This process is highly

efficient and is the basis for its effectiveness in initiating polymerization.

The photoinitiation process can be described by the following signaling pathway:
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Mechanism of Photoinitiation for Irgacure 369.

Upon absorption of UV light, the Irgacure 369 molecule transitions to an excited state. This

excited molecule then undergoes rapid α-cleavage of the carbon-carbon bond between the

carbonyl group and the adjacent carbon atom bearing the benzyl and dimethylamino groups.
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This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and an

aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of

unsaturated monomers, such as acrylates, by attacking the double bonds and starting the

chain reaction.[1]

Experimental Protocols
Synthesis of Irgacure 369
A common synthetic route to Irgacure 369 involves a multi-step process starting from readily

available materials.[1][6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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